5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound with the molecular formula C9H7F3N2O and a molecular weight of 216.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoroethoxy group, and a benzonitrile moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 5-amino-2-hydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzonitrile compounds .
Scientific Research Applications
5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile include:
- 5-Amino-2-(2,2,2-trifluoroethoxy)benzaldehyde
- 5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid
- 5-Amino-2-(2,2,2-trifluoroethoxy)benzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
5-amino-2-(2,2,2-trifluoroethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-15-8-2-1-7(14)3-6(8)4-13/h1-3H,5,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCFDPLGVICBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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